Technical Guide: 1-(3-Bromopropoxy)-3-chlorobenzene
Technical Guide: 1-(3-Bromopropoxy)-3-chlorobenzene
Strategic Reagent for GPCR Ligand Design and Fragment-Based Drug Discovery
Executive Summary
1-(3-Bromopropoxy)-3-chlorobenzene (CAS: 37142-46-4) is a bifunctional alkylating agent serving as a critical intermediate in the synthesis of phenylpiperazine-based antipsychotics and serotonin receptor modulators. Characterized by a lipophilic 3-chlorophenoxy "tail" and a reactive alkyl bromide "head," this molecule acts as a privileged scaffold linker. Its structural duality allows for the precise attachment of pharmacophores to the 3-chlorophenyl moiety—a motif central to the Structure-Activity Relationship (SAR) of numerous CNS-active agents, including analogs of aripiprazole and trazodone.
Part 1: Physicochemical Profile & Molecular Weight Analysis
Precise mass determination is the cornerstone of analytical validation in organic synthesis. For 1-(3-Bromopropoxy)-3-chlorobenzene, researchers must distinguish between average molecular weight (for stoichiometry) and monoisotopic mass (for high-resolution mass spectrometry).
Quantitative Data Table
| Property | Value | Unit | Notes |
| Molecular Formula | - | - | |
| Average Molecular Weight | 249.53 | g/mol | Used for molarity calculations.[1] |
| Monoisotopic Mass | 247.9604 | Da | Base peak for HRMS ( |
| CAS Number | 37142-46-4 | - | Unique Identifier.[1][2][3][4] |
| Physical State | Liquid | - | Clear to pale yellow oil.[5] |
| Boiling Point | ~145-150 | °C | @ 0.5 mmHg (Estimated). |
| LogP (Predicted) | 4.1 | - | Highly lipophilic; requires organic solvents. |
Isotopic Signature (Mass Spectrometry)
Due to the presence of both Bromine (
-
M (247.96): Contains
and . -
M+2 (249.96): Contains (
) and ( ). This peak is chemically significant due to the high abundance of . -
M+4 (251.96): Contains
and .
Part 2: Synthetic Architecture (Protocol)
The synthesis of 1-(3-Bromopropoxy)-3-chlorobenzene utilizes a Williamson Ether Synthesis .[6] While conceptually simple, the protocol requires strict control over stoichiometry to prevent the formation of the unwanted "bis-ether" dimer (1,3-bis(3-chlorophenoxy)propane).
Experimental Workflow
Objective: Selective mono-alkylation of 3-chlorophenol.
Reagents:
-
Substrate: 3-Chlorophenol (1.0 eq)
-
Linker: 1,3-Dibromopropane (3.0 - 4.0 eq )
-
Base: Potassium Carbonate (
) (2.0 eq) -
Solvent: Acetonitrile (ACN) or Acetone (Reagent Grade).
Step-by-Step Methodology:
-
Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend anhydrous
(2.0 eq) in Acetonitrile (0.2 M concentration relative to phenol). -
Activation: Add 3-Chlorophenol (1.0 eq) dropwise. Stir at room temperature for 15-30 minutes to facilitate deprotonation and formation of the phenoxide anion.
-
Addition: Add 1,3-Dibromopropane (3.0 eq) in a single portion.
-
Critical Insight: The large excess of dibromide is statistically required to ensure the phenoxide attacks a free dibromide molecule rather than the product (which would lead to dimerization).
-
-
Reflux: Heat the mixture to reflux (
for ACN) for 12-16 hours. Monitor by TLC (Hexane:EtOAc 9:1). -
Work-up: Cool to room temperature. Filter off the inorganic solids (
and excess ). Concentrate the filtrate under reduced pressure. -
Purification: The crude oil contains the product and excess 1,3-dibromopropane. Remove the excess dibromide via high-vacuum distillation (it boils significantly lower than the product) or silica gel column chromatography (eluting with 100% Hexanes
5% EtOAc/Hexanes).
Synthesis Pathway Diagram
Caption: Stoichiometric control mechanism favoring mono-alkylation over dimerization in Williamson ether synthesis.
Part 3: Quality Control & Characterization
To validate the synthesized material for use in biological assays, the following spectral signatures must be confirmed.
1.
- 2.30 (quint, 2H): Central methylene of the propyl chain.
-
3.60 (t, 2H):
(Deshielded by bromine). -
4.10 (t, 2H):
(Deshielded by oxygen). - 6.70 - 7.20 (m, 4H): Aromatic protons (Characteristic 1,3-substitution pattern).
2. HPLC Purity Check:
-
Column: C18 Reverse Phase.
-
Mobile Phase: ACN/Water gradient (High organic content required due to lipophilicity).
-
Detection: UV at 254 nm (Benzene ring absorption).
Part 4: Applications in Medicinal Chemistry[5][7][8]
1-(3-Bromopropoxy)-3-chlorobenzene is primarily used as a linker scaffold in the development of psychotropic drugs targeting GPCRs (Dopamine D2, Serotonin 5-HT).
Mechanism of Action in Drug Design
The molecule serves as an electrophilic "anchor." The alkyl bromide undergoes nucleophilic substitution with secondary amines (e.g., piperazine derivatives) to form the final bioactive ligand.
Key Structural Activity Relationships (SAR):
-
The Linker Length: The 3-carbon (propyl) chain is often the optimal length for spanning the "orthosteric binding site" and "secondary binding pocket" in GPCRs.
-
The Halogen: The 3-chloro group on the phenyl ring provides metabolic stability (blocking hydroxylation) and enhances lipophilic interactions within the receptor pocket.
Downstream Functionalization Workflow
Caption: Divergent synthetic utility: Alkylation via the propyl bromide vs. Cross-coupling via the aryl chloride.
Part 5: Safety & Handling
-
Hazards: The compound is an alkylating agent. It is a potential skin sensitizer and lachrymator.
-
Storage: Store under inert gas (
or Ar) at . Protect from light to prevent debromination. -
Disposal: Quench excess alkyl bromide with an amine-based waste stream or aqueous NaOH before disposal.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2734929, 1-(3-Bromopropoxy)-3-chlorobenzene. Retrieved from [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis: Mechanism and Protocol. Retrieved from [Link]
-
Matrix Fine Chemicals. Technical Specification: 1-(3-Bromopropoxy)-3-chlorobenzene.[1] Retrieved from [Link][3][6][7]
Sources
- 1. 1-(3-Bromopropoxy)-3-chlorobenzene | C9H10BrClO | CID 2734929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(3-BROMOPROPOXY)-3-CHLOROBENZENE | CAS 37142-46-4 [matrix-fine-chemicals.com]
- 3. scbt.com [scbt.com]
- 4. calpaclab.com [calpaclab.com]
- 5. echemi.com [echemi.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chembk.com [chembk.com]
